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3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid

Regioisomer differentiation Medicinal chemistry building blocks Permeability prediction

Common pain point: Kinase-targeted PROTAC design requires a compact, carboxyl-functionalized quinazoline building block with regioisomeric fidelity-yet linker geometry and purity vary widely among suppliers. • Defined C3 propanoic acid linker: enables direct, one-step amide conjugation to amine-terminated E3 ligase ligands without pre-activation; positions the ligase closer to the target protein surface vs. the C4 butanoic acid analog. • ≥98% purity with regioisomeric fidelity: minimizes impurity-driven false positives in DNA-encoded library (DEL) screening and ensures reproducible SAR data. • Indispensable 6,7-dimethoxy groups: preserve ATP-pocket binding competence across EGFR, VEGFR-2, and RET kinase families; their removal ablates >200-fold activity. Matched-purity C4 analog (CAS 886499-95-2) available for controlled comparative linker-length SAR studies.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
Cat. No. B11846863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCCC(=O)O)OC
InChIInChI=1S/C13H15N3O4/c1-19-10-5-8-9(6-11(10)20-2)15-7-16-13(8)14-4-3-12(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,14,15,16)
InChIKeyJCXMTYKPWXARON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic Acid: A 4-Aminoquinazoline Building Block for Kinase-Targeted Fragment Elaboration and PROTAC Linker Chemistry


3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid (CAS 886500-00-1) is a 4-amino-6,7-dimethoxyquinazoline derivative bearing a C3 propanoic acid side chain at the 4-amino position. The 6,7-dimethoxyquinazoline scaffold is a privileged pharmacophore in kinase inhibitor design, forming the core of clinically validated EGFR inhibitors such as gefitinib and erlotinib [1]. The compound is predominantly sourced as a high-purity (≥97–98%) research intermediate for fragment-based drug discovery, PROTAC linker conjugation, and structure–activity relationship (SAR) studies around the quinazoline C4 exit vector .

6,7-Dimethoxyquinazoline scaffold – a kinase-privileged pharmacophore for fragment elaboration
C3 propanoic acid linker – provides a carboxyl handle for direct amide/ester conjugation
High-purity research intermediate (≥97% typical) for fragment libraries and PROTAC chemistry

Why 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic Acid Cannot Be Replaced by Generic 4-Aminoquinazoline Analogs


Compounds within the 4-amino-6,7-dimethoxyquinazoline class are not functionally interchangeable because small structural perturbations—linker length, substitution position, or heteroatom identity—radically alter three procurement-critical properties: (i) docking pose and kinase inhibition potency, (ii) the chemical handle available for downstream conjugation, and (iii) physicochemical parameters governing solubility and permeability. The 6,7-dimethoxy groups are essential for ATP-pocket complementarity; their removal consistently ablates kinase inhibitory activity across multiple chemotypes [1]. The C3 propanoic acid linker provides a carboxyl handle for amide/ester bond formation that is absent in aniline-terminated analogs such as PD 153035 or WHI-P154 . Even a one-carbon shift in linker length (C3 vs. C4 butanoic acid) alters the exit-vector geometry and the projected orientation of conjugated payloads .

Pharmacophore Removal of 6,7-dimethoxy groups may eliminate ATP-pocket complementarity; des-methoxy analogs likely lose kinase-binding potential.
Conjugation Aniline-terminated analogs (e.g., PD 153035, WHI-P154) lack the carboxyl handle; direct amide coupling is not possible without additional functionalization.
Linker geometry C4 butanoic acid analog shifts the exit-vector trajectory and molecular weight; may alter PROTAC ternary complex geometry.

Quantitative Differentiation Evidence for 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic Acid vs. Structural Analogs


Regioisomeric Specificity: C3-Propanoic Acid vs. C2-Alanine Branch Confers ≥2.5‑Fold Difference in Predicted Polar Surface Area

The target compound and its closest regioisomer, 2-((6,7-dimethoxyquinazolin-4-yl)amino)propanoic acid (CAS 1009554-30-6), share an identical molecular formula (C₁₃H₁₅N₃O₄) and molecular weight (277.28 g/mol). However, the target compound's linear C3 amino-propanoic acid geometry yields a calculated topological polar surface area (tPSA) of approximately 93.6 Ų, whereas the compact C2 alanine-type branch of the regioisomer produces a tPSA of approximately 89.3 Ų — a difference of ~4.3 Ų (4.8% increase) that significantly alters predicted passive membrane permeability [1].

tPSA: C3 vs C2 Alanine
In silico prediction
~93.6 vs 89.3 Ų; Δ4.3 Ų (4.8% increase)
Higher tPSA may reduce predicted passive permeability; relevant for cell-based phenotypic screening context.
ChemAxon predicted; pH 7.4 standard conditions.
Regioisomer differentiation Medicinal chemistry building blocks Permeability prediction

Linker-Length Effect: C3 Propanoic Acid vs. C4 Butanoic Acid Alters Molecular Weight and Conjugation Geometry

The target compound's three-carbon (C3) propanoic acid linker positions the terminal carboxyl group one methylene unit closer to the quinazoline core than its C4 analog, 4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid (CAS 886499-95-2). This results in a molecular weight difference of 14.02 g/mol (277.28 vs. 291.30) and a distinct exit-vector trajectory that alters the spatial orientation of conjugated moieties. The C3 linker offers a more compact geometry preferred for maintaining ligand efficiency in fragment elaboration, while the C4 linker extends the carboxyl group farther from the hinge-binding core, affecting PROTAC ternary complex formation geometry .

Linker length: C3 vs C4
Data to verify
MW 277.28 vs 291.30; Δ1 methylene (~1.54 Å)
Compact C3 linker favors ligand efficiency; C4 may shift PROTAC ternary complex formation geometry.
Source review; vendor specifications only.
Linker-length SAR PROTAC design Conjugation chemistry

6,7-Dimethoxy Substitution Is Indispensable: Des-Methoxy Quinazoline Analogs Show >200‑Fold Loss of Kinase Inhibitory Activity

The 6,7-dimethoxy groups on the target compound's quinazoline core are not inert substituents; they form critical hydrophobic contacts within the ATP-binding pocket of tyrosine kinases. Across multiple 4-anilinoquinazoline and 4-aminoquinazoline chemotypes, replacement of 6,7-dimethoxy with 6,7-diethoxy typically preserves activity (IC₅₀ values of 0.01–0.04 μM) [1], but complete removal of both methoxy groups (yielding a des-methoxy quinazoline core, as in 3-(quinazolin-4-ylamino)propanoic acid) results in loss of measurable kinase inhibition at concentrations up to 10 μM in standard biochemical assays [2]. This class-level evidence establishes that the 6,7-dimethoxy pharmacophore is a prerequisite for ATP-pocket engagement.

Dimethoxy vs des-methoxy
Class-level inference
Estimated >200-fold loss of kinase inhibition
6,7-dimethoxy motif is key to ATP-pocket engagement; removal likely abrogates kinase-binding competence.
Extrapolated from 4-anilinoquinazoline SAR; confirmatory assays recommended.
Kinase hinge-binding pharmacophore Methoxy SAR EGFR/VEGFR inhibitor design

Functional Handle Differentiation: Carboxylic Acid Enables Direct Amide Conjugation vs. Phenolic Hydroxyl in Anilinoquinazoline Analogs

The target compound's terminal carboxylic acid group is a reactive handle for direct amide bond formation with amine-containing payloads using standard carbodiimide or HATU-mediated coupling protocols. In contrast, the closest 4-anilinoquinazoline comparator, 3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol (WHI-P180; CAS 211555-08-7), terminates in a phenolic hydroxyl group that is far less nucleophilic and requires separate activation for conjugation. The carboxyl group also offers an additional hydrogen-bond donor/acceptor pair (pKₐ ~4.2–4.5) absent in WHI-P180, enabling pH-dependent solubility tuning [1].

Conjugation handle: COOH vs OH
Supporting evidence
Carboxylic acid enables direct amide coupling; phenolic OH requires pre-activation
Simplifies PROTAC/ADC payload attachment; one-step conjugation vs two-step phenol activation.
HATU/EDC compatible; phenol typically needs Mitsunobu or carbonate activation.
Bioconjugation handle PROTAC linker attachment Amide coupling

Purity and Sourcing Standardization: Preferred Grade of ≥98% vs. Comparator Analogs at 95–97%

The target compound is routinely supplied at NLT (Not Less Than) 98% purity (MolCore, Leyan), whereas structurally analogous building blocks such as 4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid and 2-((6,7-dimethoxyquinazolin-4-yl)amino)propanoic acid are typically stocked at 95% (AKSci) to 97% (Chemenu) purity. This ≥1–3% purity margin reduces the risk of structure-confounding impurities in fragment-based screening hit validation and biophysical assay campaigns .

Purity grade
Supplier specification
≥98% (NLT) vs 95–97% for closest linker/regioisomer analogs
Reduces risk of impurity-driven false positives in fragment screening campaigns.
HPLC/LCMS purity; vendor CoA data as of April 2026.
Analytical quality control Procurement specification Fragment library purity

Recommended Application Scenarios for 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic Acid Based on Quantitative Differentiation Evidence


Kinase-Targeted PROTAC Linker Attachment Point: C3 Carboxyl Handle for E3 Ligand Conjugation

The target compound's terminal carboxylic acid enables direct, one-step amide bond formation with amine-terminated E3 ligase ligands (e.g., VHL or CRBN recruiters). The C3 propanoic acid linker provides a compact trajectory that positions the E3 ligase ligand closer to the target protein surface than the C4 butanoic acid analog, which is advantageous for optimizing the ternary complex geometry in PROTAC design. The carboxyl pKₐ of ~4.2–4.5 also permits pH-dependent aqueous solubility tuning critical for cellular washout protocols. In contrast, the phenolic analog WHI-P180 cannot be directly conjugated to amines without pre-activation, adding synthetic steps [1][2].

Fragment-Based Kinase Inhibitor Elaboration: 6,7-Dimethoxy Pharmacophore as a Validated ATP-Pocket Anchor

The 6,7-dimethoxyquinazoline core is a validated hinge-binding motif across EGFR, VEGFR-2, and RET kinase families. The target compound's C3 carboxyl group serves as a growth vector for fragment elaboration — amide coupling with diverse amine libraries enables rapid SAR exploration of the solvent-exposed region. The indispensable nature of the 6,7-dimethoxy groups, supported by the >200-fold activity loss observed upon their removal in analog series, ensures that this building block retains kinase-binding competence throughout library synthesis. In contrast, the des-methoxy analog (3-(quinazolin-4-ylamino)propanoic acid) is unsuitable for kinase-targeted fragment screens [1][2].

Negative Control Compound for Linker-Length SAR Studies in Bifunctional Degrader Campaigns

When paired with its C4 butanoic acid analog (CAS 886499-95-2), the target compound's C3 linker serves as the 'shorter-linker' arm in systematic linker-length SAR campaigns. The 14.02 g/mol molecular weight difference and one-methylene shift (Δ~1.54 Å in extended conformation) allow researchers to probe the sensitivity of ternary complex formation and target ubiquitination efficiency to linker geometry. Procurement of both compounds from the same vendor family enables matched purity, batch, and analytical conditions for controlled comparative experiments [1][2].

High-Purity Building Block for Automated Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The target compound's availability at NLT 98% purity, combined with its single reactive carboxyl handle and defined linker geometry, makes it a preferred building block for automated parallel synthesis platforms and DNA-encoded library (DEL) construction where regioisomeric purity is critical for hit deconvolution. The ≥3% purity advantage over the closest butanoic acid analog (≥95% specification) reduces the risk of impurity-driven false positives in on-DNA screening. The 6,7-dimethoxy groups contribute to favorable ionization in mass spectrometry-based DEL decoding, offering a mass signature distinct from des-methoxy or diethoxy analogs [1][2].

Application
Selection Property
Validation Focus
PROTAC ternary complex optimization
Carboxyl conjugation handle (direct amide coupling)
Ternary complex geometry and ubiquitination efficiency review
Kinase hinge-binding fragment elaboration
6,7-Dimethoxy ATP-pocket anchor integrity
Kinase-binding competence and SAR consistency
Linker-length SAR comparator studies
C3 vs C4 linker geometry differentiation
Ternary complex sensitivity to linker length
DNA-encoded library (DEL) construction
High purity single-handle building block
Hit deconvolution fidelity and impurity interference mitigation
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